(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is an organic compound characterized by a complex structure that includes a furan ring, a pyrrolidine ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
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Formation of the Furan-2-yl Acrylate Intermediate
Reagents: Furan-2-carboxaldehyde, acrylonitrile, and a base such as sodium hydride.
Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under inert atmosphere at elevated temperatures.
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Synthesis of the Pyrrolidine Derivative
Reagents: The furan-2-yl acrylate intermediate, pyrrolidine, and a suitable catalyst.
Conditions: The reaction is typically performed in a solvent such as ethanol at reflux temperature.
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Thioester Formation
Reagents: The pyrrolidine derivative, methyl thioglycolate, and a coupling agent like dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically performed in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction can yield alcohol derivatives or fully reduced pyrrolidine rings.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically carried out in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce various functional groups onto the furan or pyrrolidine rings.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thioesterases and other sulfur-containing enzymes. Its structural features make it a candidate for investigating biological pathways that involve furan and pyrrolidine derivatives.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug design and discovery.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers with unique electronic or mechanical properties. Its reactivity also makes it suitable for use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes through its thioester group, forming covalent bonds with active site residues. This interaction can inhibit enzyme activity or alter substrate specificity, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
Ethyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with an ethyl ester group, potentially altering its physical properties and reactivity.
(E)-ethyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate: Similar to the target compound but with an ethyl ester, which may influence its solubility and interaction with biological targets.
Uniqueness
(E)-methyl 2-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific (E)-configuration, which can significantly impact its chemical reactivity and biological interactions. This configuration may confer distinct advantages in terms of binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-14(17)10-20-12-6-7-15(9-12)13(16)5-4-11-3-2-8-19-11/h2-5,8,12H,6-7,9-10H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQXEBMGLZNRCA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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